Trimethylsilyl isobutyrate Trimethylsilyl isobutyrate
Brand Name: Vulcanchem
CAS No.: 16883-61-7
VCID: VC21029905
InChI: InChI=1S/C7H16O2Si/c1-6(2)7(8)9-10(3,4)5/h6H,1-5H3
SMILES: CC(C)C(=O)O[Si](C)(C)C
Molecular Formula: C7H16O2Si
Molecular Weight: 160.29 g/mol

Trimethylsilyl isobutyrate

CAS No.: 16883-61-7

Cat. No.: VC21029905

Molecular Formula: C7H16O2Si

Molecular Weight: 160.29 g/mol

* For research use only. Not for human or veterinary use.

Trimethylsilyl isobutyrate - 16883-61-7

Specification

CAS No. 16883-61-7
Molecular Formula C7H16O2Si
Molecular Weight 160.29 g/mol
IUPAC Name trimethylsilyl 2-methylpropanoate
Standard InChI InChI=1S/C7H16O2Si/c1-6(2)7(8)9-10(3,4)5/h6H,1-5H3
Standard InChI Key IHTVTNNAFDOJBO-UHFFFAOYSA-N
SMILES CC(C)C(=O)O[Si](C)(C)C
Canonical SMILES CC(C)C(=O)O[Si](C)(C)C

Introduction

Physical and Chemical Properties

Trimethylsilyl isobutyrate exhibits distinctive physical and chemical properties that contribute to its versatility in various applications. The compound exists as a colorless, transparent liquid with low viscosity and low surface tension at standard conditions .

Table 2.1: Physical Properties of Trimethylsilyl Isobutyrate

PropertyValueReference
Molecular FormulaC₇H₁₆O₂Si
Molecular Weight160.29 g/mol
Physical StateColorless liquid
Boiling Point132 °C
Density0.8501 g/cm³
Flash Point29.2 °C
Vapor Pressure8.16 mmHg at 25 °C
Refractive Index1.404
Storage Temperature0-6 °C

Chemically, trimethylsilyl isobutyrate is characterized by its heat resistance, chemical resistance, electrical insulation properties, and excellent waterproof and moisture resistance capabilities. The compound contains a silicon atom bonded to three methyl groups and an isobutyrate moiety, which contributes to its unique reactivity profile and applications in organic synthesis .

Synthesis Methods

The synthesis of trimethylsilyl isobutyrate typically involves the reaction between isobutyric acid and trimethylchlorosilane. This reaction represents a classic silylation process, where the acidic hydrogen of the carboxylic acid group is replaced by a trimethylsilyl group.

Standard Synthetic Route

The most common method for preparing trimethylsilyl isobutyrate involves the following reaction:

Isobutyric acid + Trimethylchlorosilane → Trimethylsilyl isobutyrate + HCl

This reaction is typically conducted in the presence of an acid catalyst. The specific steps include adding isobutyric acid to trimethylchlorosilane, allowing the reaction to proceed under controlled conditions, and subsequently purifying the product through distillation.

Alternative Synthesis Approaches

Alternative approaches to synthesizing trimethylsilyl isobutyrate include:

  • Using silyl anions: Trimethylsilyl anions can react with isobutyric acid or its derivatives to form the desired product. These silyl anions can be generated from disilanes through cleavage by nucleophiles such as methoxide or organolithium compounds .

  • Transesterification reactions: Starting from other trimethylsilyl esters and performing transesterification with isobutyric acid or its derivatives .

Structural Characteristics

Trimethylsilyl isobutyrate possesses a distinctive molecular structure that contributes to its chemical behavior and applications. The compound features a silicon atom bonded to three methyl groups and an isobutyrate moiety through an oxygen atom.

Spectroscopic Data

Mass spectrometry data for trimethylsilyl isobutyrate reveals characteristic fragmentation patterns that are useful for its identification and analysis. The compound exhibits distinct peaks in its mass spectrum that correspond to the molecular ion and various fragment ions resulting from the cleavage of specific bonds within the molecule .

Chemical Reactivity

Trimethylsilyl isobutyrate demonstrates diverse chemical reactivity, primarily due to the presence of the trimethylsilyl group and the ester functionality. Understanding these reaction patterns is crucial for its applications in organic synthesis and other fields.

Common Reaction Patterns

The chemical reactivity of trimethylsilyl isobutyrate includes the following key reaction types:

  • Oxidation reactions: The compound can undergo oxidation under specific conditions to yield various oxidized products.

  • Reduction reactions: It can be reduced using appropriate reducing agents to form different reduced derivatives.

  • Substitution reactions: The trimethylsilyl group can be substituted by other functional groups under specific reaction conditions, making it valuable in functional group transformations.

  • Hydrolysis: The silicon-oxygen bond is susceptible to hydrolysis, leading to the regeneration of isobutyric acid and the formation of trimethylsilanol .

  • Nucleophilic attacks: The silicon atom can undergo nucleophilic attack, particularly in the presence of strong nucleophiles, leading to the cleavage of the silicon-oxygen bond .

Reactivity of Trimethylsilyl Group

The trimethylsilyl group in TMSI exhibits notable reactivity characteristics:

  • It serves as an effective protecting group for various functional moieties during multistep organic syntheses .

  • The silicon-oxygen bond demonstrates greater susceptibility to nucleophilic attack compared to carbon-oxygen bonds, allowing for selective deprotection strategies .

  • The group enhances the volatility and thermal stability of compounds, making them more amenable to analysis by gas chromatography and similar techniques .

Applications in Organic Synthesis

Trimethylsilyl isobutyrate finds extensive applications in organic synthesis, particularly as a protecting group reagent and as a synthetic intermediate in various transformations.

Protection Chemistry

One of the primary applications of trimethylsilyl isobutyrate in organic synthesis is as a protecting group reagent. The trimethylsilyl group can mask reactive functional groups during multistep syntheses, preventing unwanted side reactions and enabling selective transformations at specific sites within complex molecules .

Synthetic Transformations

Research has demonstrated the utility of trimethylsilyl isobutyrate and related compounds in various synthetic transformations:

  • Synthesis of 2-methylfurans: In a noteworthy application, 3-(trimethylsilyl)propargyl acetates react with ketones in the presence of trimethylsilyl trifluoromethanesulfonate (TMSOTf) to produce 2-methylfurans through a one-pot alkylation-cyclization-desilylation sequence. This reaction achieves yields of 52-86%, demonstrating the synthetic utility of trimethylsilyl-containing compounds in heterocycle synthesis .

  • Preparation of isobutyrate esters: Trimethylsilyl isobutyrate serves as a precursor in the synthesis of various isobutyrate esters, which are valuable compounds in fragrance chemistry and pharmaceutical applications .

Analytical Applications

Trimethylsilyl isobutyrate and related trimethylsilyl derivatives play crucial roles in analytical chemistry, particularly in gas chromatography and mass spectrometry applications.

Gas Chromatography Applications

In gas chromatography, trimethylsilyl derivatives are utilized to enhance the volatility and thermal stability of compounds containing polar functional groups. By converting these polar groups into their trimethylsilyl counterparts, analysts can improve the chromatographic properties of the compounds, resulting in better separation, peak shape, and sensitivity .

For instance, the gas chromatography retention index (RI) for trimethylsilyl isobutyrate on non-polar columns has been reported as 832, providing a useful reference point for its identification in complex mixtures .

Mass Spectrometric Analysis

Trimethylsilyl isobutyrate exhibits distinctive fragmentation patterns in mass spectrometry, making it identifiable through its characteristic mass spectral fingerprint. This property is valuable in analytical applications, particularly in the identification and quantification of isobutyric acid and related compounds in various matrices .

Recent research has utilized operando gas chromatography/mass spectrometry techniques to investigate trimethylsilyl-containing compounds as electrolyte additives in lithium-ion batteries, demonstrating the analytical versatility of these compounds .

Biological Activities

Preliminary research suggests that trimethylsilyl isobutyrate may possess certain biological activities that could be exploited for potential applications in medicinal chemistry and biochemistry.

Research Findings

Industrial Applications

Beyond laboratory and research settings, trimethylsilyl isobutyrate finds applications in various industrial processes and products.

Current Industrial Uses

The industrial applications of trimethylsilyl isobutyrate include:

  • Lubricants: The compound's low viscosity and excellent thermal stability make it suitable as a component in specialized lubricant formulations.

  • Anti-sticking agents: Its low surface tension and moisture resistance properties are valuable in the development of anti-sticking agents for various manufacturing processes.

  • Falling film agents: The compound can serve as an effective falling film agent in industrial distillation and heat exchange processes.

  • Silicon-based materials: Trimethylsilyl isobutyrate is used in the production of silicone polymers, which find applications in sealants, adhesives, and coatings .

Comparison with Similar Compounds

Comparing trimethylsilyl isobutyrate with related compounds provides insights into its unique properties and applications within the broader context of organosilicon chemistry.

Table 11.1: Comparison of Trimethylsilyl Isobutyrate with Related Compounds

CompoundFormulaMW (g/mol)Key DifferencesPrimary ApplicationsReference
Trimethylsilyl isobutyrateC₇H₁₆O₂Si160.29Base compoundOrganic synthesis, analytical chemistry
Trimethylsilyl propionateC₆H₁₄O₂Si146.26One less carbon in acid chainSimilar to TMSI, but different volatility
IsobutoxytrimethylsilaneC₇H₁₈OSi146.30Ether instead of ester linkageDifferent reactivity profile, used in alcohol protection
Trimethylsilyl chlorideC₃H₉ClSi108.64Chlorine instead of carboxylate groupPrimary silylating agent, more reactive
Bis(trimethylsilyl)acetamideC₈H₂₁NOSi₂203.43Contains two TMS groups, amide structureStronger silylating agent, used in analytical derivatization

The comparison reveals that while these compounds share the common trimethylsilyl moiety, their reactivity profiles and applications vary based on the nature of the functional groups attached to the silicon atom.

Recent Research and Future Perspectives

Recent advances in the chemistry of trimethylsilyl isobutyrate and related compounds continue to expand their potential applications across multiple scientific disciplines.

Recent Research Highlights

Recent research involving trimethylsilyl compounds includes:

  • Battery technology: Investigations into tris(trimethylsilyl)phosphite as an electrolyte additive in lithium-ion batteries, highlighting the growing importance of trimethylsilyl compounds in energy storage applications .

  • Synthetic methodology: Development of new synthetic methods utilizing trimethylsilyl compounds for the preparation of heterocyclic systems, such as the one-pot synthesis of 2-methylfurans from 3-(trimethylsilyl)propargyl acetates .

  • Analytical advances: Implementation of advanced chromatographic and spectroscopic techniques for the characterization and quantification of trimethylsilyl derivatives in complex matrices .

Future Research Directions

Several promising research directions for trimethylsilyl isobutyrate and related compounds include:

  • Exploration of their potential biological activities and development of silicon-based therapeutic agents.

  • Investigation of their role in sustainable chemistry as potential alternatives to more hazardous protecting groups.

  • Development of novel synthetic methodologies utilizing the unique reactivity of the trimethylsilyl group.

  • Application in advanced materials science, particularly in the development of silicon-based polymers with enhanced properties.

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